molecular formula C9H6BrFO2 B2927027 8-Bromo-5-fluorochroman-4-one CAS No. 1092348-60-1

8-Bromo-5-fluorochroman-4-one

Cat. No.: B2927027
CAS No.: 1092348-60-1
M. Wt: 245.047
InChI Key: WCAVCPZMIKUNBV-UHFFFAOYSA-N
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Description

8-Bromo-5-fluorochroman-4-one is an organic compound belonging to the chromanone family. It is characterized by the presence of bromine and fluorine atoms attached to the chromanone core. This compound is a solid powder, typically colorless or slightly yellow, and has a distinct odor. It is primarily used as an intermediate in chemical synthesis .

Mechanism of Action

Target of Action

8-Bromo-5-fluorochroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone and its derivatives have been associated with a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Chromanone derivatives have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These activities suggest that chromanone derivatives may interact with their targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Chromanone derivatives have been found to influence several biochemical pathways. For instance, some chromanone analogs displayed antiparasitic activity by targeting pteridine reductase-1, showing significant inhibition against T. brucei and L. infantum

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with chromanone derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. For instance, oxidative stress caused by environmental and endogenous factors can result in an imbalance of oxidative-antioxidant processes . This could potentially influence the action of chromanone derivatives, including this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluorochroman-4-one involves several steps, starting from readily available precursors. One common method includes the bromination and fluorination of chroman-4-one derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the chromanone ring .

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate and yield. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromanone derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

8-Bromo-5-fluorochroman-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the bromine and fluorine substituents but shares the core structure.

    5-Fluorochroman-4-one: Contains only the fluorine substituent.

    8-Bromochroman-4-one: Contains only the bromine substituent.

Uniqueness

8-Bromo-5-fluorochroman-4-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

8-bromo-5-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAVCPZMIKUNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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